1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol is an organic compound featuring an aziridine ring fused to an indene structure with a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Epoxides and Amines: Epoxides can be opened with amines, followed by ring closure to form aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and other oxygen donors.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the aziridine ring.
Nucleophiles: Various nucleophiles, including amines and thiols, can react with the aziridine ring.
Major Products
Oxidation Products: Oximes and other oxygenated derivatives.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Substituted aziridines and other derivatives.
Scientific Research Applications
1-(Aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a DNA crosslinking agent and its role in bioactivation processes.
Medicine: Explored for its anticancer properties and potential use in prodrug therapies.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol involves its ability to form highly reactive intermediates due to the ring strain of the aziridine ring. This reactivity allows it to interact with various molecular targets, including DNA, leading to crosslinking and other modifications . The compound’s effects are mediated through pathways involving nucleophilic attack on the aziridine ring, resulting in the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Aziridine-1-yl Oxime-based Vorinostat Analogs: These analogs are used in anticancer research and share structural similarities with 1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol.
Uniqueness
This compound is unique due to its fused indene structure, which imparts additional rigidity and potential for specific interactions with biological targets. This structural feature distinguishes it from other aziridine-containing compounds and enhances its utility in various applications .
Properties
CAS No. |
773-72-8 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C11H13NO/c13-10-7-8-3-1-2-4-9(8)11(10)12-5-6-12/h1-4,10-11,13H,5-7H2 |
InChI Key |
AHICKSIYDKYWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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